2-Fluoro-6-iodo-4-(trifluoromethyl)aniline

Catalog No.
S8524107
CAS No.
M.F
C7H4F4IN
M. Wt
305.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-iodo-4-(trifluoromethyl)aniline

Product Name

2-Fluoro-6-iodo-4-(trifluoromethyl)aniline

IUPAC Name

2-fluoro-6-iodo-4-(trifluoromethyl)aniline

Molecular Formula

C7H4F4IN

Molecular Weight

305.01 g/mol

InChI

InChI=1S/C7H4F4IN/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,13H2

InChI Key

UZCLUOWLQYOFSZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N)I)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1F)N)I)C(F)(F)F

2-Fluoro-6-iodo-4-(trifluoromethyl)aniline is an organic compound classified as a halogenated aniline. It features a unique arrangement of substituents, including a fluorine atom at the 2-position, an iodine atom at the 6-position, and a trifluoromethyl group at the 4-position of the aniline ring. This structural configuration imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability under oxidative conditions. The molecular formula of this compound is C₇H₄F₃IN, and it has a molecular weight of approximately 295.1 g/mol.

Due to its halogenated structure:

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles, facilitating reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts to form carbon-carbon bonds.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to yield different derivatives, thereby expanding its utility in synthetic chemistry.
  • Addition Reactions: The trifluoromethyl group can engage in addition reactions with electrophiles, enhancing the compound's versatility in organic synthesis.

The biological activity of 2-Fluoro-6-iodo-4-(trifluoromethyl)aniline is largely attributed to its halogenated structure, which influences its interactions with biological targets. The presence of halogen atoms can enhance binding affinity to proteins and enzymes, potentially leading to inhibition or activation of specific biochemical pathways. Furthermore, the trifluoromethyl group increases lipophilicity, improving bioavailability and facilitating penetration through cell membranes. This makes the compound a candidate for studies in enzyme inhibition and protein-ligand interactions.

The synthesis of 2-Fluoro-6-iodo-4-(trifluoromethyl)aniline typically involves halogenation reactions. A common method includes:

  • Iodination: Starting from 2-fluoro-4-(trifluoromethyl)aniline, iodination is performed using iodine along with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
  • Reaction Conditions: This reaction is commonly conducted in organic solvents like acetic acid or dichloromethane at room temperature or slightly elevated temperatures to optimize yield and purity.

In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability, utilizing automated reactors for precise control over reaction conditions.

2-Fluoro-6-iodo-4-(trifluoromethyl)aniline has a wide range of applications across various fields:

  • Chemistry: It serves as a valuable building block for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Biology: The compound is utilized in research focused on enzyme inhibition and protein-ligand interactions due to its unique structural characteristics.
  • Industry: It finds applications in producing specialty chemicals and materials that require high thermal stability and resistance to degradation.

Research involving 2-Fluoro-6-iodo-4-(trifluoromethyl)aniline often focuses on its interaction with biological molecules. Studies aim to elucidate how the compound's halogenated structure affects binding affinities and biochemical pathways. Its potential role as an inhibitor or activator of specific enzymes makes it a subject of interest for drug design and development.

Several compounds exhibit structural similarities to 2-Fluoro-6-iodo-4-(trifluoromethyl)aniline. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-4-(trifluoromethyl)anilineContains fluorine and trifluoromethyl groupsLacks iodine; simpler structure
2-IodoanilineContains iodine on the aniline ringLacks fluorine and trifluoromethyl groups
4-(Trifluoromethyl)anilineContains trifluoromethyl groupLacks iodine; simpler structure

The uniqueness of 2-Fluoro-6-iodo-4-(trifluoromethyl)aniline lies in its combination of fluorine, iodine, and trifluoromethyl groups on the aniline ring. This distinctive structure enhances its reactivity in substitution reactions and influences its pharmacokinetic properties, making it a valuable scaffold in drug design and development.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

304.93246 g/mol

Monoisotopic Mass

304.93246 g/mol

Heavy Atom Count

13

Dates

Last modified: 02-18-2024

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